2,3-Diaminobenzaldehyde
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Overview
Description
2,3-Diaminobenzaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of benzaldehyde, featuring two amino groups at the 2 and 3 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diaminobenzaldehyde can be synthesized through several methods. One common approach involves the reduction of 2,3-dinitrobenzaldehyde using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the catalytic hydrogenation of 2,3-dinitrobenzaldehyde using palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of metal catalysts like palladium on carbon or nickel is common, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diaminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 2,3-diaminobenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: 2,3-Diaminobenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
2,3-Diaminobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-diaminobenzaldehyde involves its interaction with various molecular targets. The amino groups on the benzene ring allow it to form Schiff bases with aldehydes and ketones, which can then undergo further chemical transformations. These interactions are crucial in its role as an intermediate in organic synthesis and its potential therapeutic applications .
Comparison with Similar Compounds
- 2,4-Diaminobenzaldehyde
- 3,4-Diaminobenzaldehyde
- 2,3-Diaminotoluene
Comparison: 2,3-Diaminobenzaldehyde is unique due to the specific positioning of its amino groups, which influences its reactivity and the types of reactions it can undergo. Compared to 2,4-diaminobenzaldehyde and 3,4-diaminobenzaldehyde, the 2,3-isomer has distinct electronic and steric properties that make it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
2,3-diaminobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGKMJUEKOCDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437749 |
Source
|
Record name | 2,3-diaminobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109203-48-7 |
Source
|
Record name | 2,3-diaminobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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